molecular formula C6H3Cl3O B099974 2,3,4-Trichlorophenol CAS No. 15950-66-0

2,3,4-Trichlorophenol

Cat. No.: B099974
CAS No.: 15950-66-0
M. Wt: 197.4 g/mol
InChI Key: HSQFVBWFPBKHEB-UHFFFAOYSA-N
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Description

2,3,4-Trichlorophenol is an organochloride compound derived from phenol, characterized by the presence of three chlorine atoms attached to the benzene ring at the 2, 3, and 4 positions. This compound is one of the six isomers of trichlorophenol, each differing in the positions of the chlorine atoms on the phenol ring. It is a white to light peach solid with a molecular formula of C6H3Cl3O and a molecular weight of 197.45 g/mol .

Scientific Research Applications

2,3,4-Trichlorophenol has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

2,3,4-Trichlorophenol is an organochloride of phenol that contains three covalently bonded chlorine atoms It’s known that chlorophenols can function as receptors for various substances .

Mode of Action

Trichlorophenols are produced by electrophilic halogenation of phenol with chlorine . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving electrophilic substitution or addition reactions.

Biochemical Pathways

Research on other trichlorophenols suggests that they can be degraded by bacteria through various catabolic pathways . For instance, one study found that a strain of Novosphingobium was able to degrade 2,4,6-trichlorophenol and other similar compounds .

Pharmacokinetics

The compound’s molecular weight of 197446 suggests that it might be absorbed and distributed in the body to some extent

Result of Action

It’s known that other trichlorophenols can have carcinogenic, mutagenic, and cytotoxic properties . Therefore, it’s possible that this compound might have similar effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound has been found in anaerobic environments such as sediments and groundwater aquifers . This suggests that the compound’s action, efficacy, and stability might be affected by factors such as oxygen levels, pH, and temperature.

Safety and Hazards

2,3,4-Trichlorophenol is considered hazardous. It is harmful if swallowed and causes skin irritation. It is also suspected of causing cancer and is very toxic to aquatic life with long-lasting effects .

Future Directions

While specific future directions for 2,3,4-Trichlorophenol are not available, it is known that chlorophenols are a major cause for concern due to their recalcitrance to degradation by artificial or natural means and adverse effects on humans and the ecobiota . Therefore, future research may focus on finding effective ways to degrade these compounds and mitigate their impact on the environment and human health.

Relevant Papers The paper titled “2,4,6-trichlorophenol (TCP) photobiodegradation and its effect on community structure” discusses the mechanisms occurring in a photolytic circulating-bed biofilm reactor (PCBBR) treating 2,4,6-trichlorophenol (TCP) . Another paper titled “Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective” provides a comprehensive review of the toxicological profile of chlorophenols, including this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4-Trichlorophenol is typically synthesized through the electrophilic halogenation of phenol using chlorine gas. The reaction involves the substitution of hydrogen atoms on the phenol ring with chlorine atoms. The process is carried out under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound involves the chlorination of phenol in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is conducted at elevated temperatures, typically around 70-75°C, to achieve high yields and purity. The crude product is then purified through crystallization .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trichlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

2,3,4-Trichlorophenol is one of six isomers of trichlorophenol, each with unique properties:

  • 2,3,5-Trichlorophenol
  • 2,3,6-Trichlorophenol
  • 2,4,5-Trichlorophenol
  • 2,4,6-Trichlorophenol
  • 3,4,5-Trichlorophenol

Uniqueness: this compound is unique due to its specific chlorine substitution pattern, which influences its reactivity and biological effects. Compared to other isomers, it may exhibit different levels of toxicity and environmental persistence .

Properties

IUPAC Name

2,3,4-trichlorophenol
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InChI

InChI=1S/C6H3Cl3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H
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InChI Key

HSQFVBWFPBKHEB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1O)Cl)Cl)Cl
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Molecular Formula

C6H3Cl3O
Record name 2,3,4-TRICHLOROPHENOL
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DSSTOX Substance ID

DTXSID5026207
Record name 2,3,4-Trichlorophenol
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Molecular Weight

197.4 g/mol
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Physical Description

2,3,4-trichlorophenol appears as needles (from benzene and ligroin) or light peach solid. (NTP, 1992), Solid with a strong disinfectant odor; [HSDB], WHITE POWDER OR NEEDLES WITH CHARACTERISTIC ODOUR.
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Boiling Point

Sublimes (NTP, 1992), 252 °C
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Flash Point

62 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Solubility in water: none
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Density

1.7 at 25 °C (solid), 1.5 g/cm³
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Vapor Density

Relative vapor density (air = 1): 6.8
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Vapor Pressure

0.00246 [mmHg]
Record name Trichlorophenol
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Mechanism of Action

CHLORINATED PHENOLS ... ARE VERY EFFECTIVE (... IN VITRO) AS UNCOUPLERS OF OXIDATIVE PHOSPHORYLATION. THEY THUS PREVENT INCORPORATION OF INORGANIC PHOSPHATE INTO ATP WITHOUT EFFECTING ELECTRON TRANSPORT. AS A RESULT OF THIS ACTION, WHICH IS BELIEVED TO OCCUR @ MITOCHONDRIAL /MEMBRANE/, CELLS CONTINUE TO RESPIRE BUT SOON ARE DEPLETED OF ATP NECESSARY FOR GROWTH. /CHLOROPHENOLS/
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Impurities

CONTAMINATION WITH 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN; 2,7-DICHLORODIBENZO-P-DIOXIN; 1,3,6,8-TETRACHLORODIBENZO-P-DIOXIN; AND PENTACHLORODIBENZO-P-DIOXIN AT LEVELS OF 0.07 TO 6.2 PPM.
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Color/Form

Solid crystals or flakes

CAS No.

15950-66-0, 25167-82-2
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Melting Point

171 to 174 °F (NTP, 1992), 57 °C (FP), 79-81 °C
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Synthesis routes and methods I

Procedure details

Ethyl 5'-(4-formyl-3,5-dimethoxyphenoxy)valerate (13.2 g, 42.5 mmol) was dissolved in 1 n NaOH-MeOH (1:1) (100 mL) and after 10 minutes of stirring sodium borohydride (2.2 g, 60 mmol) was added portionwise over 45 minutes. After stirring two additional hours at 25° C., the solutions was chilled to 4° C., acidified with 1 N HCl to pH 5, and extracted with ethyl acetate (4×25 mL). The combined organic phases were washed with saturated aqueous NaCl (2×25 mL) and dried over MgSO4. 2,4,5-trichlorophenol (6.9 g, 35 mmol) and N,N'-dicyclohexylcarbodiimide (7.2 g, 35 mmol) were added to the ethyl acetate solution. The mixture was stirred overnight at 25° C. and then N,N-dicyclohexylurea was removed by filtration. The filtrate was washed with carbonate buffer, pH 9.5 (3.50 mL), and with saturated aqueous NaCl (2.25 mL), dried (MgSO4) and rotary evaporated. The residue was recrystallized from ethyl acetate with pentane added at 25° C. and was further chilled to -5° C. to provide a slightly orange solid (11.6 g, 25 mmol, 59% yield with respect to formyl derivative or 72% yield to trichlorophenol).
[Compound]
Name
Ethyl 5'-(4-formyl-3,5-dimethoxyphenoxy)valerate
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
NaOH MeOH
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.9 g
Type
reactant
Reaction Step Three
Quantity
7.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
59%

Synthesis routes and methods II

Procedure details

A mixture of trichloroanisole (0.1 g mol; 21.15 g) and 1,2,4,5-tetrachlorobenzene (10 g) in xylene (80 ml) was heated at 80° C. with aluminium trichloride (0.05 mole; 6.65 g) for five hours. Trichlorophenol was isolated in 97% yield (based on trichloroanisole) as described in Example I below. Unchanged tetrachlorobenzene, together with xylene self condensation product (total 13.25 g) was isolated from the neutral product fraction after solvent removal.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
6.65 g
Type
reactant
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4-Trichlorophenol
Reactant of Route 2
Reactant of Route 2
2,3,4-Trichlorophenol
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Reactant of Route 3
2,3,4-Trichlorophenol
Reactant of Route 4
Reactant of Route 4
2,3,4-Trichlorophenol
Reactant of Route 5
Reactant of Route 5
2,3,4-Trichlorophenol
Reactant of Route 6
Reactant of Route 6
2,3,4-Trichlorophenol
Customer
Q & A

Q1: What is the molecular formula and weight of 2,3,4-Trichlorophenol?

A1: The molecular formula for this compound is C6H3Cl3O, and its molecular weight is 197.45 g/mol.

Q2: Are there any studies on the halogen bonding and structural characteristics of this compound?

A2: Yes, research has shown that the crystal structure of this compound exhibits hydrogen-bonded domains. Interestingly, these domains are also observed in the structures of 4-chlorophenol and 3,5-dichlorophenol, indicating a degree of structural modularity. The study emphasizes the significance of halogen bonding in determining the structure of this compound and its isomeric dichlorophenols. []

Q3: What is the acute toxicity of this compound?

A3: Studies using the freshwater photobacterium Vibrio qinghaiensis sp.-Q67 revealed that the 50% effective concentration (EC50) value for this compound was 3.42 mg/L, indicating significant acute toxicity. Notably, the acute toxicity of chlorophenols was found to increase with a higher number of chlorine atoms on the benzene ring. []

Q4: How does this compound rank in terms of toxicity compared to other chlorophenols?

A4: Research indicates that the acute toxicity of chlorophenols on Carassias auratus (goldfish) increases with the number of chlorine atoms present on the benzene ring. This suggests that this compound, with three chlorine atoms, would be more toxic than dichlorophenols but less toxic than tetrachlorophenols or pentachlorophenol. []

Q5: What are the potential long-term effects of this compound exposure in humans?

A5: This Q&A focuses strictly on scientific research and avoids discussing specific health effects or medical advice. For detailed information on the potential health impacts of this compound, please consult relevant toxicology databases and regulatory agencies.

Q6: Can this compound be found in the environment?

A6: Yes, this compound has been detected in leachates from landfills, particularly in the acidogenic phase. [] This highlights its persistence and potential for environmental contamination.

Q7: Is there evidence of biodegradation or bioremediation potential for this compound?

A7: Research has identified the Dehalococcoides strains CBDB1 and 195 as capable of reductively dechlorinating this compound. [] This dechlorination process can lead to the breakdown of this compound into less chlorinated phenols. Additionally, extracts from the bacterium Arthrobacter sp. strain ATCC 33790 have demonstrated enzymatic dehalogenation activity with this compound as a substrate. []

Q8: What analytical methods are available to detect and quantify this compound in environmental samples?

A8: Several analytical techniques have been employed to analyze this compound in environmental matrices:

  • Solid Phase Microextraction (SPME) coupled with Gas Chromatography and Flame Ionization Detection (GC/FID): This method has been successfully used to determine this compound in landfill leachates. []
  • Magnetic Micro-Solid-Phase Extraction (MMSPE) combined with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for the analysis of this compound and other trichlorophenols in seawater samples. []
  • Capillary Zone Electrophoresis (CZE): This method provides efficient separation and determination of various chlorophenols, including this compound, in industrial wastewater. []

Q9: How is this compound typically extracted from complex matrices like urine for analysis?

A9: Solid-phase extraction (SPE) is a commonly employed technique for extracting and pre-concentrating this compound from urine samples. This method allows for the isolation and purification of the analyte before analysis. []

Q10: What is known about the metabolism of this compound in biological systems?

A10: Research indicates that this compound can act as an electron acceptor for the bacterium Dehalococcoides strain CBDB1, supporting its respiratory growth. This suggests that this microorganism can utilize this compound in its metabolic processes. [] Additionally, studies have shown that this compound can be enzymatically dehalogenated by extracts from the bacterium Arthrobacter sp. strain ATCC 33790. []

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